5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester
Overview
Description
5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester is a type of organoboron compound. It is a derivative of phenylboronic acid, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Chemical Reactions Analysis
5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester can participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The organoboron reagent, such as this compound, is relatively stable, readily prepared, and generally environmentally benign .
Buchwald-Hartwig Cross Coupling Reaction
The compound can be used as a reagent in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is used to form carbon-nitrogen bonds and carbon-oxygen bonds, which are key structures in many organic compounds .
Heck Reaction
The compound can be used in the Heck Reaction . This reaction is a palladium-catalyzed carbon-carbon bond forming process that allows for the substitution of an aryl, vinyl, or alkenyl halide with an alkene .
Hiyama Coupling
The compound can be used in the Hiyama Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling an organosilane with an organic halide .
Negishi Coupling
The compound can be used in the Negishi Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling an organozinc compound with an organic halide .
Sonogashira Coupling
The compound can be used in the Sonogashira Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling an organohalide with a terminal alkyne .
Stille Coupling
The compound can be used in the Stille Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling an organotin compound with an organic halide .
Ligand Synthesis
The compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds between two different partners .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in the synthesis of various organic compounds . The organoboron reagents, such as our compound, are crucial for this pathway as they provide the organic groups that are transferred to the palladium during the transmetalation step .
Pharmacokinetics
For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which our compound belongs, can be considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled during the Suzuki–Miyaura coupling reaction to ensure optimal performance of the compound .
properties
IUPAC Name |
N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYJYUOGOHTUJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.